molecular formula C19H40 B14558843 Heptadecane, 2,3-dimethyl-

Heptadecane, 2,3-dimethyl-

Cat. No.: B14558843
M. Wt: 268.5 g/mol
InChI Key: LNMKTLJTVALPBD-UHFFFAOYSA-N
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Description

Heptadecane, 2,3-dimethyl- is a branched hydrocarbon with the molecular formula C₁₉H₄₀. It is a type of alkane, which means it consists solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its relatively high molecular weight and its presence in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecane, 2,3-dimethyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a heptadecane precursor with appropriate alkyl halides under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, heptadecane, 2,3-dimethyl- is often produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, such as zeolites, at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Heptadecane, 2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide, typically used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat as catalysts.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Heptadecane, 2,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which heptadecane, 2,3-dimethyl- exerts its effects involves the modulation of specific molecular pathways. For instance, its anti-inflammatory action is mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This pathway is crucial in regulating the immune response and inflammation. By inhibiting this pathway, heptadecane, 2,3-dimethyl- reduces the expression of pro-inflammatory genes and the production of reactive species .

Comparison with Similar Compounds

  • Heptadecane, 3-methyl-
  • Hexadecane, 2-ethyl-

Comparison: Heptadecane, 2,3-dimethyl- is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to heptadecane, 3-methyl-, it has a higher degree of branching, which can affect its boiling point and reactivity. Similarly, hexadecane, 2-ethyl- has a different carbon chain length and branching, leading to variations in its properties and applications .

Properties

Molecular Formula

C19H40

Molecular Weight

268.5 g/mol

IUPAC Name

2,3-dimethylheptadecane

InChI

InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(4)18(2)3/h18-19H,5-17H2,1-4H3

InChI Key

LNMKTLJTVALPBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)C(C)C

Origin of Product

United States

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